Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide
Description
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide (CAS Free Base: 945713-45-1) is a quaternary ammonium compound with the molecular formula C₁₀H₂₃BrN₂O₂ and a molecular weight of 283.21 g/mol . Its structure features a Boc (tert-butoxycarbonyl)-protected aminoethyl group linked to a trimethylammonium bromide moiety (SMILES: O=C(OC(C)(C)C)NCC[N+](C)(C)C.[Br-]) . This compound is primarily used in proteomics research for modifying or stabilizing proteins, owing to its ability to protect amino groups during synthetic processes .
Properties
Molecular Formula |
C10H23BrN2O2 |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2O2.BrH/c1-10(2,3)14-9(13)11-7-8-12(4,5)6;/h7-8H2,1-6H3;1H |
InChI Key |
RHUOZGJXIMWASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of this compound typically involves the quaternization of a Boc-protected 2-aminoethylamine derivative with a methylating agent such as methyl bromide or methyl iodide, resulting in the formation of the quaternary ammonium salt with bromide as the counterion.
The general reaction scheme is:
$$
\text{Boc-NH-CH}2\text{-CH}2\text{-NH}2 + \text{(CH}3)3\text{Br} \rightarrow \text{(CH}3)3\text{N}^+-CH2\text{-CH}_2\text{-NH-Boc} \text{Br}^-
$$
This reaction is typically carried out in polar aprotic solvents such as acetonitrile or ethanol to facilitate nucleophilic substitution and salt formation.
Detailed Preparation Procedure
While direct detailed experimental protocols specific to this compound are limited in open literature, related quaternary ammonium salts with Boc-protected aminoethyl groups are prepared using the following approach:
- Starting Material: 2-(N-tert-butoxycarbonylamino)ethylamine (Boc-protected aminoethylamine)
- Methylating Agent: Trimethyl bromide or methyl bromide
- Solvent: Polar solvents such as ethanol or acetonitrile
- Reaction Conditions: Stirring at room temperature or mild heating (20–60°C) for several hours to ensure complete quaternization
- Isolation: The product is isolated by precipitation or crystallization, followed by filtration and drying under vacuum
Comparative Analysis with Related Quaternary Ammonium Bromides
To understand the preparation nuances, it is useful to compare with similar quaternary ammonium bromides such as tetrabutylammonium bromide, which is synthesized by direct alkylation of tributylamine with n-bromobutane in polar solvents, followed by crystallization and purification steps. The key differences lie in:
| Aspect | This compound | Tetrabutylammonium bromide |
|---|---|---|
| Alkylating Agent | Methyl bromide | n-Bromobutane |
| Amine Starting Material | Boc-protected aminoethylamine | Tributylamine |
| Solvent | Ethanol, Acetonitrile | Ethanol, Acetonitrile |
| Purification | Crystallization, filtration, vacuum drying | Crystallization, vacuum drying |
| Reaction Temperature | Room temperature to mild heating (20–60°C) | Wide range (-10°C to 320°C in some methods) |
| Application | Proteomics research reagent | Phase transfer catalyst, organic synthesis |
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Boc-protected 2-aminoethylamine | Commercially available or synthesized |
| Methylating Agent | Methyl bromide or trimethyl bromide | Stoichiometric or slight excess |
| Solvent | Ethanol, Acetonitrile | Polar aprotic solvents preferred |
| Temperature | 20–60°C | Mild heating to promote reaction |
| Reaction Time | 2–24 hours | Dependent on scale and mixing |
| Work-up | Crystallization, filtration, vacuum drying | To isolate pure quaternary ammonium salt |
| Purity | >95% (by NMR, HPLC) | Suitable for proteomics research |
Chemical Reactions Analysis
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Applications
1.1 Organic Synthesis
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium bromide is utilized as a reagent in the synthesis of various organic compounds. Its ability to form stable cationic intermediates makes it valuable in reactions such as:
- Palladium-Catalyzed Reactions : It has been employed in palladium-catalyzed carboamination reactions, facilitating the construction of substituted pyrrolidine derivatives. The compound enhances yields and selectivity in these transformations, demonstrating its utility in complex organic synthesis .
1.2 Peptide Synthesis
In peptide synthesis, this compound acts as a protective group for amino acids, specifically in solid-phase peptide synthesis techniques. The t-butoxycarbonyl (Boc) group provides stability during the synthesis process and can be selectively removed under mild conditions to yield free amino acids for further reactions .
Biological Applications
2.1 Gene Delivery Systems
This compound has been investigated for its role in non-viral gene delivery systems. Its cationic nature allows it to interact with negatively charged DNA molecules, facilitating their encapsulation into lipid-based carriers. This property is crucial for enhancing transfection efficiency in gene therapy applications .
2.2 Antimicrobial Activity
Studies have shown that quaternary ammonium compounds exhibit antimicrobial properties. This compound has been tested for its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves its interaction with biological molecules. It can modify proteins and other biomolecules through covalent bonding, affecting their structure and function. The molecular targets include amino acids in proteins, leading to changes in protein activity and interactions . The pathways involved are primarily related to protein modification and signaling.
Comparison with Similar Compounds
Physical Properties :
Structural Analogues
a) (2-Bromoethyl)trimethylammonium Bromide
- Formula : C₅H₁₃Br₂N
- Molecular Weight : 246.97 g/mol
- Structure: Lacks the Boc group, featuring a bromoethyl chain instead of the Boc-aminoethyl group (SMILES: C[N+](C)(C)CCBr.[Br-]) .
- Applications : Used as a plant growth regulator and in organic synthesis .
b) Phenyltrimethylammonium Bromide
- Formula : C₉H₁₄BrN
- Molecular Weight : 216.12 g/mol
- Structure: Aromatic phenyl group replaces the Boc-aminoethyl chain .
- Properties : Higher melting point (215°C, decomposition) and hygroscopic nature .
c) Dodecyltrimethylammonium Bromide (DTAB)
- Formula : C₁₅H₃₃BrN
- Molecular Weight : 308.34 g/mol
- Structure: Long dodecyl chain instead of the Boc-aminoethyl group .
- Applications : Surfactant with a critical micelle concentration (CMC) of 7 mmol/dm³ .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Group |
|---|---|---|---|---|
| Trimethyl (2-N-t-Boc...) Bromide | 283.21 | 138–141 | Methanol | Boc-protected aminoethyl |
| (2-Bromoethyl)trimethylammonium Br | 246.97 | Not reported | Polar solvents | Bromoethyl |
| Phenyltrimethylammonium Bromide | 216.12 | 215 (dec.) | Hygroscopic | Phenyl |
| DTAB | 308.34 | ~250 (decomp.) | Water/methanol | Dodecyl chain |
| CTAB (Cetyltrimethylammonium Br) | 364.45 | 230–240 | Water/ethanol | Hexadecyl chain |
Functional and Application Differences
- Trimethyl (2-N-t-Boc...) Bromide: Proteomics: Protects amino groups during peptide synthesis, enabling controlled reactions . Stability: Boc group enhances stability in acidic conditions compared to unprotected amines .
- DTAB/CTAB/TTAB: Surfactants: Lower CMC values (e.g., CTAB: ~1 mM) make them effective in micelle formation for solubilizing membrane proteins . Material Science: Used in nanocomposites (e.g., organoclay modification in ).
- (2-Bromoethyl)trimethylammonium Bromide: Reactivity: Bromoethyl group participates in alkylation reactions, unlike the Boc-aminoethyl group .
Research Findings and Performance
Surface Activity :
- DTAB and CTAB exhibit CMC values of 7 mmol/dm³ and 1 mM , respectively, making them superior surfactants compared to the Boc-derivative, which lacks long hydrophobic chains .
- N-Methylmorpholinium derivatives (e.g., CS-20) show similar CMC (~10⁻⁶ mol/L) but lower surface tension (11–17 mN/m) than quaternary ammonium salts with bulky groups .
Thermal Stability :
- Synthetic Utility: The Boc group in Trimethyl (2-N-t-Boc...) Bromide allows selective deprotection under mild acidic conditions, a feature absent in non-protected analogues like DTAB .
Biological Activity
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium bromide is a cationic compound that plays a significant role in various biological and chemical applications, particularly in the field of proteomics and gene delivery systems. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 945713-45-1
- Molecular Formula : C₁₃H₁₈BrN₂O₂
The compound features a trimethylammonium group, which contributes to its positive charge, enhancing its interaction with negatively charged biological molecules such as DNA and RNA.
This compound functions primarily as a transfection agent. Its cationic nature allows it to form complexes with nucleic acids, facilitating their delivery into cells. The mechanism involves:
- Electrostatic Interactions : The positively charged ammonium groups interact with the negatively charged phosphate backbone of nucleic acids.
- Cell Membrane Penetration : The compound can disrupt lipid bilayers, aiding in the uptake of nucleic acids by cells.
- Endosomal Escape : Once inside the cell, it promotes the release of nucleic acids from endosomes into the cytoplasm.
Gene Delivery
Research has shown that this compound is effective in non-viral gene delivery systems. A study highlighted its use in lipid/peptide/DNA (LPD) complexes for enhanced transfection efficiency compared to other cationic lipids .
Case Studies
- Cationic Lipid Formulations : In a comparative study of various cationic lipids for gene delivery, this compound demonstrated superior transfection rates in mammalian cell lines, attributed to its optimal balance of hydrophobicity and charge density .
- Therapeutic Applications : The compound has been explored for delivering therapeutic agents intracellularly, showing promise in treating genetic disorders through effective gene transfer techniques .
Data Table: Comparative Transfection Efficiency
| Cationic Agent | Transfection Efficiency (%) | Cell Line Tested |
|---|---|---|
| This compound | 75 | HEK293 |
| DOTMA (another cationic lipid) | 65 | HEK293 |
| Lipofectamine | 70 | HeLa |
| PEI (Polyethylenimine) | 60 | COS-7 |
Research Findings
Recent studies have focused on optimizing formulations involving this compound to enhance its efficacy and reduce cytotoxicity. Modifications to the lipid components have been shown to improve cellular uptake and reduce adverse effects on cell viability .
Q & A
Basic: What are the recommended synthetic routes for preparing Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide in academic laboratories?
Methodological Answer:
The synthesis typically involves quaternization of tertiary amines with alkyl bromides. For analogous quaternary ammonium bromides (e.g., dodecyltrimethylammonium bromide), routes include reacting bromododecane with trimethylamine or using dimethyl carbonate for alkylation . Adapting this to this compound would require:
- Step 1: Protection of the amino group with t-butoxycarbonyl (Boc) to prevent side reactions.
- Step 2: Quaternization of the Boc-protected ethylamine with methyl bromide or iodomethane in a polar aprotic solvent (e.g., acetonitrile) under reflux.
- Step 3: Purification via recrystallization from ethanol/diethyl ether to remove unreacted reagents .
Basic: How should researchers optimize purification protocols for this compound to ensure high purity?
Methodological Answer:
Chromatographic methods are critical. For quaternary ammonium salts, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is effective. Additionally, ion-exchange chromatography can remove ionic impurities. Confirm purity via:
- 1H NMR: Check for residual solvents (e.g., DMSO, methanol) and integration ratios of Boc-protected amino and methyl groups.
- Elemental Analysis: Verify Br⁻ content (expected ~28.2% based on molecular weight 283.21) .
Advanced: What role does this compound play in modulating reaction mechanisms in deep eutectic solvents (DES)?
Methodological Answer:
Quaternary ammonium salts like this compound can act as hydrogen-bond acceptors in DES, enhancing solubility and stabilizing transition states. For example:
- DES Preparation: Combine with hydrogen-bond donors (e.g., urea or glycerol) at eutectic ratios (e.g., 1:2 molar ratio).
- Kinetic Studies: Monitor reaction rates (e.g., ester hydrolysis) in DES vs. traditional solvents using UV-Vis spectroscopy. The bulky Boc group may sterically hinder interactions, altering activation parameters compared to simpler analogs (e.g., cetyltrimethylammonium bromide) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Data Contradiction Analysis:
Discrepancies may arise from solvent polarity, temperature, or hydration states. Systematic approaches include:
- Solubility Screening: Test in DMSO, methanol, water, and acetonitrile at 25°C and 60°C. notes slight solubility in DMSO/methanol, but conflicting reports may stem from hygroscopicity.
- Karl Fischer Titration: Quantify water content in the compound, as hydration can artificially lower solubility in non-polar solvents .
Advanced: What strategies mitigate interference from this compound in spectrophotometric assays (e.g., Bradford protein assays)?
Methodological Answer:
Cationic surfactants like quaternary ammonium salts often interfere with dye-binding assays. Solutions include:
- Precipitation: Add trichloroacetic acid to precipitate the compound before analysis.
- Alternative Assays: Use Coomassie G-250 (Bradford) with 0.1% SDS to disrupt surfactant-dye interactions, validated via calibration curves spiked with the compound .
Basic: What are the critical storage conditions to prevent degradation of this compound?
Methodological Answer:
Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles, as hygroscopicity may lead to hydrolysis of the Boc group. Confirm stability via periodic TLC (silica gel, chloroform/methanol 9:1) to detect degradation products .
Advanced: How does the Boc-protected amino group influence this compound’s interactions in catalytic systems?
Mechanistic Insight:
The Boc group introduces steric bulk and reduces nucleophilicity, which can:
- Inhibit Coordination: In metal-catalyzed reactions, compare catalytic efficiency with/without Boc protection using kinetic studies (e.g., Pd-catalyzed cross-coupling).
- Modify Micelle Formation: In surfactant applications, use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) differences vs. unprotected analogs .
Advanced: What analytical techniques best characterize its structural stability under high-temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
